molecular formula C14H12BrNO B1473687 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone CAS No. 879485-68-4

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Cat. No. B1473687
CAS RN: 879485-68-4
M. Wt: 290.15 g/mol
InChI Key: UKSHQUWWODZZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1-BMPE) is an organic compound that has been studied for its potential to be used in various applications in the scientific research field. 1-BMPE is a versatile compound that has been used in various areas of research, such as synthesis, biochemical and physiological effects, and mechanism of action.

Scientific Research Applications

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has been studied for its potential to be used in various scientific research applications. It has been used as a starting material for the synthesis of other compounds such as 1-bromo-2-methylpyridin-3-yl acetate and 1-bromo-2-methylpyridin-3-yl benzoate. This compound has also been used to synthesize a series of novel organofluorine compounds, as well as to study the effects of bromination on the properties of organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is not yet fully understood. However, it is believed that the bromination of 6-methyl-2-pyridinecarboxaldehyde results in the formation of this compound. This is followed by the formation of a bromonium ion, which is then attacked by a nucleophile, resulting in the formation of the product.
Biochemical and Physiological Effects
This compound has been studied for its potential to be used in various biochemical and physiological applications. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been reported to have anti-inflammatory and antioxidant properties, as well as to possess anti-cancer activity.

Advantages and Limitations for Lab Experiments

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a versatile compound that can be used in a variety of research applications. However, this compound is also limited in its use in lab experiments. It is not water soluble, making it difficult to work with in aqueous solutions. Additionally, the compound is not very stable, and has a tendency to decompose over time.

Future Directions

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has potential for future research in a variety of areas. It could be used to study the effects of bromination on the properties of organic molecules. Additionally, it could be used to synthesize novel organofluorine compounds. It could also be used to develop new antibacterial agents, anti-inflammatory agents, and anti-cancer agents. Additionally, it could be used to study the biochemical and physiological effects of bromination on living organisms. Finally, it could be used to develop new synthesis methods for organic compounds.

properties

IUPAC Name

1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10-4-2-7-13(16-10)9-14(17)11-5-3-6-12(15)8-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSHQUWWODZZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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